6Z,9Z-hexadecadienoic acid
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Overview
Description
6Z,9Z-hexadecadienoic acid is a long-chain fatty acid with an aliphatic tail containing 16 carbon atoms and two double bonds located at positions 6 and 9. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6Z,9Z-hexadecadienoic acid can be achieved through various methods. One common approach involves the use of Wittig reactions to introduce the double bonds at specific positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. The extraction process can be complex and requires purification steps to isolate the compound in its pure form. Chemical synthesis, on the other hand, allows for more controlled production and can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
6Z,9Z-hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
6Z,9Z-hexadecadienoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studies of fatty acid behavior.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 6Z,9Z-hexadecadienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound proteins. It may also act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6Z,9Z-octadecadienoic acid: Similar structure but with 18 carbon atoms.
5Z,9Z-hexadecadienoic acid: Double bonds at positions 5 and 9.
5Z,9Z-nonadecadienoic acid: Similar structure but with 19 carbon atoms
Uniqueness
6Z,9Z-hexadecadienoic acid is unique due to its specific double bond positions and chain length, which confer distinct physical and chemical properties. These characteristics make it valuable for specific applications in research and industry .
Biological Activity
6Z,9Z-hexadecadienoic acid, commonly referred to as hexadecadienoic acid, is a conjugated fatty acid with significant biological activities. This compound has garnered interest due to its potential health benefits, particularly in the context of cancer research and metabolic processes. This article explores the biological activities associated with this compound, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by its two double bonds located at the 6th and 9th carbon positions of the hexadecane chain. Its chemical formula is C16H28O2 with a molecular weight of approximately 256.4 g/mol. The structure contributes to its unique reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a synthesized hybrid molecule containing hexadecadienoic acid demonstrated cytotoxic effects on leukemia cell lines (HL60, Jurkat, K562, U937), leading to cell cycle arrest and apoptosis induction .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL60 | 12.5 | Apoptosis induction |
Jurkat | 15.0 | Cell cycle arrest (G0 phase) |
K562 | 10.0 | Apoptosis and necrosis |
U937 | 14.0 | Disruption of mitochondrial function |
Anti-inflammatory Effects
Hexadecadienoic acid has also been shown to modulate inflammatory responses. It acts as a precursor for bioactive lipid mediators that help in regulating inflammation. Studies suggest that it can influence the expression of pro-inflammatory cytokines and has potential therapeutic applications in inflammatory diseases .
Metabolic Effects
Metabolomic profiling indicates that hexadecadienoic acid may play a role in lipid metabolism and energy homeostasis. It has been identified in seminal plasma where it participates in maintaining redox homeostasis through its association with extracellular vesicles . This suggests its involvement in metabolic pathways that could be crucial for male reproductive health.
Study on Cancer Cell Lines
In a controlled laboratory setting, researchers investigated the effects of hexadecadienoic acid on various cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability across multiple types of leukemia cells. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
In Vivo Studies
Animal models have been employed to assess the anti-tumor efficacy of hexadecadienoic acid. In one study, mice treated with hexadecadienoic acid showed reduced tumor growth compared to control groups. The mechanism was linked to enhanced immune response and decreased angiogenesis within tumor tissues .
Properties
CAS No. |
80782-80-5 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(6Z,9Z)-hexadeca-6,9-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,17,18)/b8-7-,11-10- |
InChI Key |
JZJWNDAFHKZSNQ-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCCC/C=C\C/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
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